molecular formula C23H26N4O4 B2731145 N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932475-74-6

N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2731145
CAS No.: 932475-74-6
M. Wt: 422.485
InChI Key: MMGYHCURGZDCGZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound notable for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H28N4O3 and a molecular weight of approximately 436.5 g/mol. Its structure features a spirocyclic framework with multiple functional groups that enhance its reactivity and interaction with biological systems. The presence of a dimethoxyphenyl group attached to an acetamide moiety is particularly significant for its biological activity.

Anticancer Activity

Research indicates that compounds within the triazaspiro class, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives similar to this compound displayed significant inhibition of cell growth in breast and colon cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. In a series of experiments, derivatives were synthesized and tested for BChE inhibition, with some exhibiting IC50 values in the low micromolar range. These findings suggest that this compound may serve as a lead compound for developing selective BChE inhibitors .

The mechanism by which this compound exerts its biological effects is complex and involves interactions with various biological targets:

  • Binding Affinity : Studies have shown that the compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions.
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to the active sites of target enzymes like BChE, confirming its potential as an inhibitor .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Spirocyclic Framework : This step requires careful control of reaction conditions to ensure high yields.
  • Functionalization : Subsequent reactions introduce the dimethoxyphenyl and acetamide groups.

Each step is optimized for purity and yield to ensure the final product's efficacy in biological assays .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructure FeaturesUnique Aspects
N-(4-methylphenyl)-2-(3-oxo-1,4,8-triazaspiro[4.5]decen)acetamideContains a methyl group on the phenyl ringExhibits different receptor selectivity
N-(p-tolyl)acetamideSimplified structure with fewer nitrogen atomsLower complexity may affect biological activity
2-Oxo-spiro[4.5]decan derivativesSimilar spirocyclic structure but different substituentsVariations in substituents lead to diverse activities

This table illustrates how modifications can significantly impact therapeutic potential and efficacy.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-17-8-9-18(19(14-17)31-2)24-20(28)15-27-12-10-23(11-13-27)25-21(22(29)26-23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGYHCURGZDCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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